1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone
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Overview
Description
1-[5-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-2-nitrophenyl]-1-ethanone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-nitrobenzaldehyde with 1,4-Dioxa-8-azaspiro[4.5]decane under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents.
Major Products
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic properties.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.
Uniqueness
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone is unique due to its combination of a spirocyclic core with a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone, a compound derived from the spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C15H19N3O3
- Molar Mass : 287.33 g/mol
- CAS Number : 12717441
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The spirocyclic framework is known for its ability to modulate biological pathways through:
- Receptor Binding : Compounds like this compound may act as ligands for sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
- Inhibition of Enzymatic Activity : Similar derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are critical in neurodegenerative disease pathways .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of the spirocyclic structure exhibit varying degrees of antimicrobial activity. The nitrophenyl moiety enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Neuroprotective Effects
Preliminary findings suggest that the compound may possess neuroprotective properties by modulating sigma receptor activity. This is crucial in conditions such as Alzheimer's disease, where neuroinflammation and oxidative stress play significant roles.
Antioxidant Properties
Research indicates that compounds with similar structures can exhibit antioxidant activity, potentially reducing oxidative stress in cellular models . This property is essential for protecting neurons from damage associated with various neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Sigma Receptor Ligands : A study focused on a series of piperidine compounds, including those related to this compound, found high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM) and selectivity for sigma subtypes .
- Inhibition Studies : Research evaluating the inhibition of AChE and CA by spirocyclic compounds showed significant inhibitory effects at micromolar concentrations, indicating potential therapeutic applications in treating cognitive decline associated with neurodegenerative disorders .
- Antioxidant Activity Assessment : In vitro studies demonstrated that analogs of the compound possess antioxidant capabilities, significantly reducing reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stressors.
Data Tables
Properties
IUPAC Name |
1-[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-nitrophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-11(18)13-10-12(2-3-14(13)17(19)20)16-6-4-15(5-7-16)21-8-9-22-15/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQUHPVVTXZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC3(CC2)OCCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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